molecular formula C19H21Cl2N3 B5913155 N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Cat. No. B5913155
M. Wt: 362.3 g/mol
InChI Key: GTBSGUCDHQARNC-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as DBMP, is a synthetic compound that has been extensively studied for its potential pharmaceutical applications. DBMP belongs to the class of piperazine derivatives, which are widely used in the development of various drugs due to their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It also modulates the levels of other neurotransmitters such as norepinephrine, acetylcholine, and histamine. These actions are thought to contribute to its pharmacological effects, including its antipsychotic, antidepressant, and anxiolytic activities.
Biochemical and Physiological Effects:
N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It also modulates the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a role in various physiological processes, including the immune response and inflammation.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several advantages for lab experiments, including its high yield and purity, as well as its diverse pharmacological activities. However, it also has some limitations, including its potential toxicity and the lack of information on its long-term effects. Further studies are needed to fully understand the safety and efficacy of N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine for various applications.

Future Directions

There are several future directions for research on N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. One area of interest is its potential use in the treatment of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an antimicrobial and antiviral agent, particularly in the context of emerging infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine and its effects on various physiological processes.

Synthesis Methods

The synthesis of N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine involves the reaction of 2,3-dichlorobenzaldehyde with 4-(4-methylbenzyl)-1-piperazinecarboxamide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization steps. The final product is obtained in high yield and purity, making it suitable for further studies.

Scientific Research Applications

N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been extensively studied for its potential pharmaceutical applications, including its use as an antipsychotic, antidepressant, and anxiolytic agent. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Furthermore, N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been shown to have antimicrobial, antifungal, and antiviral activities, making it a promising candidate for the development of new antibiotics and antiviral drugs.

properties

IUPAC Name

(Z)-1-(2,3-dichlorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3/c1-15-5-7-16(8-6-15)14-23-9-11-24(12-10-23)22-13-17-3-2-4-18(20)19(17)21/h2-8,13H,9-12,14H2,1H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBSGUCDHQARNC-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylbenzyl)piperazin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.